A Technical Guide to 4-Vinylbenzenesulfonyl Chloride: Synthesis, Commercial Availability, and Applications in Research and Development
A Technical Guide to 4-Vinylbenzenesulfonyl Chloride: Synthesis, Commercial Availability, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylbenzenesulfonyl chloride (VBSC) is a bifunctional molecule of significant interest in chemical synthesis and materials science. Its unique structure, featuring both a reactive sulfonyl chloride group and a polymerizable vinyl group, makes it a versatile building block for a wide range of applications, particularly in the development of novel polymers and as an intermediate in the synthesis of bioactive molecules. This technical guide provides an in-depth overview of 4-vinylbenzenesulfonyl chloride, covering its commercial availability, synthesis, key chemical reactions, and applications, with a focus on its relevance to the pharmaceutical and biotechnology industries.
Introduction
4-Vinylbenzenesulfonyl chloride, with the CAS number 2633-67-2, is an aromatic organic compound containing a sulfonyl chloride functional group and a vinyl substituent. The electrophilic nature of the sulfonyl chloride allows for facile reaction with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Simultaneously, the vinyl group can participate in polymerization reactions, enabling the creation of functional polymers with tailored properties. This dual reactivity makes VBSC a valuable tool for chemists and material scientists.
Commercial Availability and Suppliers
4-Vinylbenzenesulfonyl chloride is available from a variety of commercial chemical suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific needs of the intended application. Below is a summary of some of the key suppliers and their offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| --INVALID-LINK-- | 4-Vinylbenzenesulfonyl chloride | 2633-67-2 | >95% | Inquire for details |
| --INVALID-LINK-- | 4-Vinylbenzenesulfonyl chloride | 2633-67-2 | >95% | 100mg, 250mg, 1g, 5g, 10g |
| --INVALID-LINK-- | 4-Vinylbenzenesulfonyl chloride | 2633-67-2 | Inquire for details | Inquire for details |
| --INVALID-LINK-- | 4-Vinyl-benzenesulfonyl chloride | 2633-67-2 | Inquire for details | Inquire for details |
Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.
Synthesis of 4-Vinylbenzenesulfonyl Chloride
The most common laboratory and industrial synthesis of 4-vinylbenzenesulfonyl chloride involves the reaction of sodium 4-vinylbenzenesulfonate with a chlorinating agent, typically thionyl chloride (SOCl₂).
General Experimental Protocol
Materials:
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Sodium 4-vinylbenzenesulfonate
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Thionyl chloride (SOCl₂)
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N,N-Dimethylformamide (DMF) (catalyst)
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Anhydrous solvent (e.g., dichloromethane, chloroform)
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Ice bath
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Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
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Sodium 4-vinylbenzenesulfonate is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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A catalytic amount of DMF is added to the suspension.
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The mixture is cooled in an ice bath to 0-5 °C.
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Thionyl chloride is added dropwise to the cooled suspension with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or other appropriate analytical techniques).
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Upon completion, the reaction mixture is carefully quenched by pouring it over crushed ice.
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The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
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The combined organic layers are washed with cold water and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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The solvent is removed under reduced pressure to yield the crude 4-vinylbenzenesulfonyl chloride, which can be further purified by distillation under reduced pressure or chromatography if necessary.
Caption: Synthesis of 4-Vinylbenzenesulfonyl Chloride.
Key Reactions and Applications in Drug Development
The utility of 4-vinylbenzenesulfonyl chloride in research and drug development stems from its ability to act as a linker and a monomer.
Sulfonamide Formation
The sulfonyl chloride group reacts readily with primary and secondary amines to form stable sulfonamide bonds. Sulfonamides are a critical class of compounds in medicinal chemistry, with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.
Caption: Formation of Sulfonamides.
Polymer Synthesis and Functionalization
The vinyl group of 4-vinylbenzenesulfonyl chloride allows it to be polymerized or co-polymerized with other monomers to create functional polymers. These polymers can be designed to have specific properties for various biomedical applications.
Applications in Drug Delivery:
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Polymer-Drug Conjugates: The sulfonyl chloride group can be used to attach drugs containing amine or hydroxyl groups to a polymer backbone synthesized from VBSC. This creates a polymer-drug conjugate that can improve the drug's solubility, stability, and pharmacokinetic profile.
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Targeted Drug Delivery: The polymer can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.
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Controlled Release Systems: The properties of the polymer can be tuned to control the release rate of the conjugated drug, allowing for sustained drug delivery over an extended period.
Caption: Workflow for Drug Delivery Systems.
Safety and Handling
4-Vinylbenzenesulfonyl chloride is a reactive and corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Inhalation: Avoid inhaling dust, fumes, gas, mist, vapors, or spray.
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Skin and Eye Contact: Causes severe skin burns and eye damage. In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Vinylbenzenesulfonyl chloride is a highly versatile reagent with significant potential in drug development and materials science. Its dual functionality allows for the straightforward synthesis of novel sulfonamides and the creation of advanced functional polymers for applications such as targeted drug delivery and controlled release systems. A thorough understanding of its chemistry, handling, and commercial availability is essential for researchers and scientists looking to leverage the unique properties of this valuable chemical building block.
